3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound characterized by its unique structure, which includes a tetrahydrothiophene ring substituted with an isothiocyanatomethyl group and an additional oxygen atom at the 1,1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with an appropriate isothiocyanate derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or alcohols can participate in substitution reactions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly those involving sulfur metabolism.
Industry: Use in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanatomethyl group can act as a bioactive moiety, influencing biological processes through its reactivity with nucleophiles or its ability to form covalent bonds with biomolecules.
Comparison with Similar Compounds
3-(Isothiocyanatomethyl)pyridine: Another isothiocyanate-substituted compound used in proteomics research.
Benzene, (isothiocyanatomethyl)-: A related compound with applications in organic synthesis and material science.
Uniqueness: 3-(Isothiocyanatomethyl)tetrahydrothiophene 1,1-dioxide is unique due to its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties compared to other isothiocyanate derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-(isothiocyanatomethyl)thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2/c8-11(9)2-1-6(4-11)3-7-5-10/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABOUSHMFZLIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CN=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.